Lipophilicity Impact of N-Ethyl Substitution
The N(2)-ethyl group on 4-Amino-2-ethyl-1,2-oxazinan-3-one increases the calculated octanol-water partition coefficient (LogP) to -0.5025, compared to -1.2 for the parent N(2)-H compound (DL-cyclohomoserine, CAS 1192-69-4) [1]. This represents a ΔLogP of approximately +0.7 units, indicating moderately enhanced lipophilicity. In the context of CNS drug design, where optimal LogP values typically range from 1 to 3, this shift moves the compound closer to the lower boundary of the CNS-permeable space while retaining aqueous solubility advantages over more lipophilic N-alkyl derivatives. No direct experimental logP measurement was identified in the peer-reviewed literature for this specific compound; the values presented are computational predictions from vendor-supplied data and database entries [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.5025 (computed) |
| Comparator Or Baseline | 4-Amino-1,2-oxazinan-3-one (DL-cyclohomoserine, CAS 1192-69-4): LogP = -1.2 (computed) |
| Quantified Difference | ΔLogP ≈ +0.7 (target compound is more lipophilic) |
| Conditions | Computational prediction; target compound data from Leyan vendor page (algorithm unspecified); comparator data from Molaid chemical database |
Why This Matters
The ~0.7 logP shift may meaningfully alter membrane permeability and tissue distribution in cell-based assays, making the N-ethyl compound a distinct tool for SAR exploration where modulated lipophilicity is desired.
- [1] Molaid Chemical Database. 4-Amino-[1,2]oxazinan-3-one (DL-Cyclohomoserine), CAS 1192-69-4. LogP = -1.2. Available at: https://www.molaid.com/MS_196322 View Source
